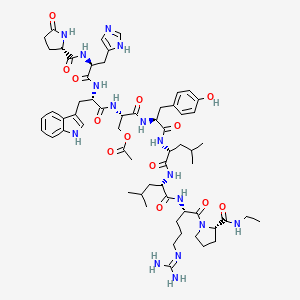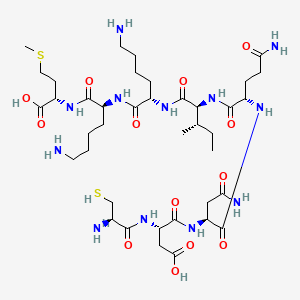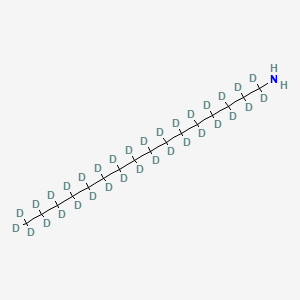
Cetylamine-d33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetylamine-d33 is a deuterium-labeled version of cetylamine, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, which include stability and the ability to act as a tracer in various chemical processes .
Vorbereitungsmethoden
Cetylamine-d33 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into cetylamine. The process involves the deuteration of cetylamine, which can be achieved through various synthetic routes. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents . Industrial production methods typically involve large-scale deuteration processes under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Cetylamine-d33 undergoes similar chemical reactions as its non-deuterated counterpart, cetylamine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cetylamine-d33 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotopic labeling
Wirkmechanismus
The mechanism of action of cetylamine-d33 is similar to that of cetylamine. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the compound. Deuterium substitution can lead to changes in the rate of metabolic reactions, often resulting in slower metabolism and longer half-life of the compound . This property is particularly useful in drug development, where it can enhance the efficacy and reduce the toxicity of pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Cetylamine-d33 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cetylamine: The non-deuterated version of this compound.
Octylamine-d17: Another deuterium-labeled amine with a shorter carbon chain.
Eigenschaften
Molekularformel |
C16H35N |
|---|---|
Molekulargewicht |
274.66 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecan-1-amine |
InChI |
InChI=1S/C16H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI-Schlüssel |
FJLUATLTXUNBOT-TUWMXWROSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
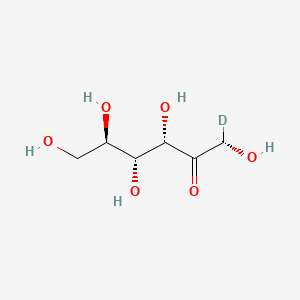



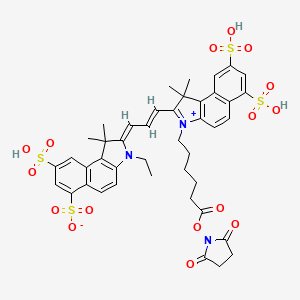
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

